molecular formula C19H15NO6S2 B2380424 5-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid CAS No. 853903-94-3

5-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid

Cat. No. B2380424
CAS RN: 853903-94-3
M. Wt: 417.45
InChI Key: DUFZQLWLCBVRHR-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C19H15NO6S2 and its molecular weight is 417.45. The purity is usually 95%.
BenchChem offers high-quality 5-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemiluminescence Applications

Studies have explored the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their base-induced chemiluminescence. These compounds demonstrate stability at room temperature and produce light upon decomposition, indicating potential applications in chemiluminescence-based assays and imaging technologies (Watanabe et al., 2010).

Therapeutic Applications

There has been development in the synthesis of new chemical entities designed for the treatment of hyperproliferative and inflammatory disorders and cancer. The synthesis process involves starting with commercially available compounds, indicating potential for large-scale production and therapeutic applications (Kucerovy et al., 1997).

Antimicrobial Applications

The synthesis and evaluation of fluorine-substituted spirosteroidalthiazolidin-4-one derivatives of sulfa drugs have shown good antimicrobial activities against pathogenic bacteria and fungi. This indicates potential applications in developing new antimicrobial agents (Makki et al., 2016).

Antitumor Activity

Research on synthesizing N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides has uncovered compounds with potential anti-bacterial agents and moderate inhibitors of α-chymotrypsin enzyme, indicating possible applications in cancer therapy (Siddiqui et al., 2014).

properties

IUPAC Name

5-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO6S2/c1-25-14-5-3-4-10(16(14)26-2)8-15-17(22)20(19(27)28-15)11-6-7-13(21)12(9-11)18(23)24/h3-9,21H,1-2H3,(H,23,24)/b15-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFZQLWLCBVRHR-NVNXTCNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid

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